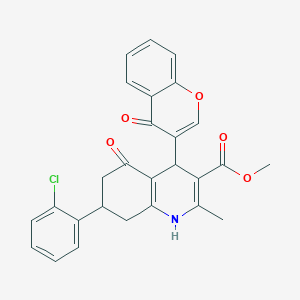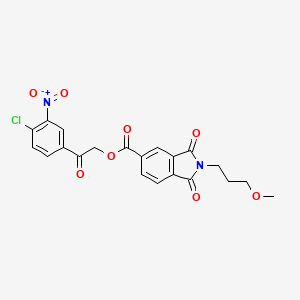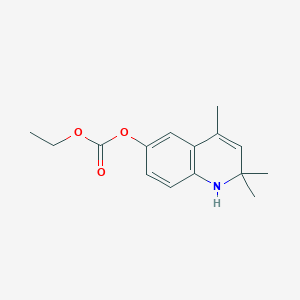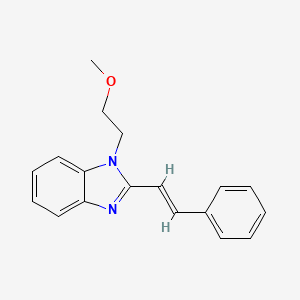![molecular formula C11H14N4S B4046585 4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B4046585.png)
4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine
Descripción general
Descripción
4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.09391764 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
A significant body of research has been dedicated to the synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-ones, including the chemical structure related to "4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine." These derivatives were synthesized via the aza-Wittig reaction, which is a key step in producing various compounds with potential pharmaceutical applications. The synthesized compounds were characterized by various spectroscopic methods, indicating the method's efficiency in producing derivatives with potential for further application in drug development and materials science (Liu et al., 2006).
Anticancer and Antibacterial Potential
Research on derivatives closely related to "this compound" has demonstrated promising anticancer and antibacterial activities. For instance, studies have shown that certain derivatives possess significant in-vitro anticancer activity against various cancer cell lines, highlighting the potential for these compounds to be developed into anticancer agents. Additionally, the antibacterial potential of these derivatives has been explored, with some compounds showing effectiveness against specific bacterial strains. This suggests a broad spectrum of potential medicinal applications for these derivatives, ranging from cancer treatment to antibacterial therapies (Waghmare et al., 2013).
Fungicidal Activity
Apart from their potential in medicinal chemistry, derivatives of "this compound" have also been investigated for their fungicidal activity. Preliminary bioassays indicate that some synthesized compounds exhibit inhibitory activities against certain fungi at specific concentrations. This suggests the potential of these compounds to be developed into fungicidal agents, contributing to agricultural sciences by providing new means of controlling fungal diseases in crops (Liu & He, 2012).
Propiedades
IUPAC Name |
4-imino-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6-3-2-4-7-8(6)9-10(12)15(13)5-14-11(9)16-7/h5-6,12H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFCZJBDIAJZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=CN(C3=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methylphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046503.png)
![2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4046505.png)
![4-tert-butyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4046510.png)



![2-[1-(4-Chlorophenyl)-5-oxo-3-(prop-2-EN-1-YL)-2-sulfanylideneimidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046526.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4046535.png)
![N-(2-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B4046550.png)


![6-tert-butyl-N-(2,4-dimethylphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4046571.png)
![Butyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B4046576.png)

